4-Hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylic acid
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For example, one method involves the 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific structure of “4-Hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylic acid” could not be found.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For pyrimidines, the basic pKa values for 2 (1H)-pyrimidinone, 4 (3H)-pyrimidinone and 5-hydroxypyrimidine are 2.2, 1.7, 1.8, while their acidic pKa values were 9.2, 8.6 and 6.8, respectively .Scientific Research Applications
Pharmaceutical Development
4-Hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of derivatives that can be used in the development of drugs targeting specific enzymes or receptors. This compound’s ability to form stable complexes with metal ions also makes it valuable in designing metallopharmaceuticals .
Antiviral Agents
Research has shown that derivatives of pyrimidine compounds, including 4-Hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylic acid, exhibit significant antiviral activity. These compounds can inhibit the replication of viruses by interfering with their nucleic acid synthesis. This makes them potential candidates for the development of new antiviral medications .
Agricultural Chemicals
In the field of agriculture, 4-Hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylic acid can be used to synthesize herbicides and fungicides. Its derivatives have been found to possess properties that can protect crops from various pests and diseases, thereby enhancing agricultural productivity .
Biochemical Research
This compound is also utilized in biochemical research as a building block for nucleotides and nucleosides. These are essential components in the study of genetic material and cellular processes. By incorporating this compound into nucleic acid analogs, researchers can investigate the mechanisms of DNA and RNA synthesis and repair.
Material Science
In material science, 4-Hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylic acid is used in the synthesis of polymers and other advanced materials. Its ability to form stable bonds with other molecules makes it useful in creating materials with specific properties, such as increased strength, flexibility, or resistance to degradation .
Diagnostic Tools
Finally, this compound is used in the development of diagnostic tools and assays. Its derivatives can be labeled with fluorescent or radioactive markers, allowing for the detection and quantification of specific biomolecules in clinical and research settings. This application is crucial for disease diagnosis and monitoring.
Sigma-Aldrich MDPI Benchchem ChemicalBook Sigma-Aldrich : MDPI : Benchchem : ChemicalBook
Mechanism of Action
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Safety and Hazards
Safety and hazards associated with a compound depend on its specific structure and properties. For example, Sigma-Aldrich provides pyrimidine derivatives to early discovery researchers as part of a collection of unique chemicals . They do not collect analytical data for these products and the buyer assumes responsibility to confirm product identity and/or purity .
properties
IUPAC Name |
2-(methoxymethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-13-3-5-8-2-4(7(11)12)6(10)9-5/h2H,3H2,1H3,(H,11,12)(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJKFTKBBKRUHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C(C(=O)N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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